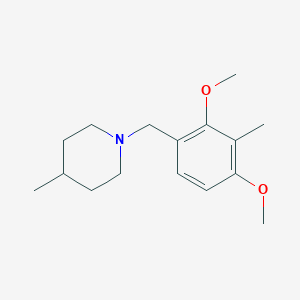![molecular formula C16H23NO B3851891 N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine](/img/structure/B3851891.png)
N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine
描述
N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine, commonly known as EMPP, is a synthetic compound that belongs to the amphetamine class of drugs. EMPP is a relatively new compound, and its chemical structure and properties have been the subject of extensive research in recent years.
作用机制
EMPP acts as a releasing agent for dopamine and norepinephrine, which are neurotransmitters that play a critical role in the regulation of mood, attention, and cognitive function. EMPP binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their availability in the synaptic cleft. This leads to increased activation of the postsynaptic receptors, resulting in increased activity in the brain.
Biochemical and Physiological Effects:
EMPP has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects on the central nervous system, EMPP has been shown to increase heart rate and blood pressure, leading to increased cardiovascular activity. EMPP has also been shown to increase body temperature, leading to potential risks of hyperthermia.
实验室实验的优点和局限性
EMPP has several advantages as a research tool, including its potency and selectivity for dopamine and norepinephrine transporters. Additionally, EMPP has a relatively long half-life, allowing for extended periods of experimentation. However, there are also limitations to the use of EMPP in lab experiments, including its potential for abuse and the risks associated with its use.
未来方向
There are several future directions for research on EMPP. One area of research is the potential for EMPP as a treatment for cognitive disorders such as ADHD. Additionally, further research is needed to understand the long-term effects of EMPP on the central nervous system and the potential risks associated with its use. Finally, there is a need for the development of new and improved synthesis methods for EMPP that are more efficient and cost-effective.
Conclusion:
In conclusion, EMPP is a synthetic compound that has been studied extensively for its potential as a research tool in various scientific fields. EMPP acts as a releasing agent for dopamine and norepinephrine, leading to increased activity in the brain and a range of biochemical and physiological effects. While there are advantages to the use of EMPP in lab experiments, there are also limitations and potential risks associated with its use. Further research is needed to understand the potential applications and risks associated with EMPP, as well as to develop new and improved synthesis methods.
科学研究应用
EMPP has been studied extensively for its potential use as a research tool in various scientific fields. One of the primary areas of research is its potential as a stimulant and its effects on the central nervous system. EMPP has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and cognitive function. Additionally, EMPP has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
属性
IUPAC Name |
N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-5-17(13-14(2)3)12-8-10-15-9-6-7-11-16(15)18-4/h6-11H,2,5,12-13H2,1,3-4H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUNDZDCRLWAJT-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1OC)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1OC)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinecarbaldehyde](/img/structure/B3851816.png)

![2-[benzyl(3-pyridinylmethyl)amino]ethanol](/img/structure/B3851828.png)
![N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide](/img/structure/B3851833.png)

![6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3851848.png)
![1,1'-[(cyclohexylmethyl)imino]di(2-propanol)](/img/structure/B3851853.png)
![1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)](/img/structure/B3851859.png)


![4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol](/img/structure/B3851877.png)
![{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851878.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3851895.png)
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851899.png)